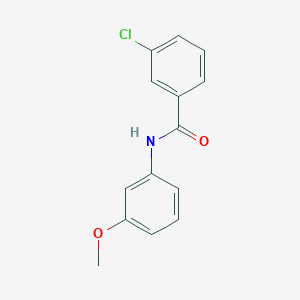

3-chloro-N-(3-methoxyphenyl)benzamide

Description

General Overview of Benzamide (B126) Core Scaffolds in Chemical Research

The benzamide scaffold, an aromatic ring attached to an amide functional group, is a cornerstone in modern chemical research. wikipedia.orgebi.ac.uk This structural motif is prevalent in numerous biologically important molecules and serves as a fundamental building block in the development of new compounds. researchgate.netresearchgate.net The amide bond within the benzamide structure is characterized by its planarity and ability to act as both a hydrogen bond donor and acceptor, which facilitates strong and specific interactions with biological macromolecules like proteins and enzymes. nih.gov This capacity for molecular recognition is a primary reason for the widespread use of benzamide derivatives in medicinal chemistry and drug discovery. researchgate.netmdpi.com Researchers continue to synthesize and investigate benzamides due to their extensive applications, which range from pharmaceutical agents to advanced polymeric materials. researchgate.net

Significance of Substituted Benzamides in Advanced Organic Synthesis and Chemical Biology

Substituted benzamides, where hydrogen atoms on the aromatic rings are replaced by other functional groups, are of immense significance in organic synthesis and chemical biology. mdpi.com The process of creating amide bonds is a crucial transformation in organic chemistry, and the resulting aromatic amides are typically stable and readily synthesized from commercially available materials. mdpi.com The type and position of substituents on the benzamide scaffold allow for fine-tuning of the molecule's steric and electronic properties. This modularity makes substituted benzamides ideal candidates for developing extensive libraries of compounds for screening purposes and for conducting detailed structure-activity relationship (SAR) studies. mdpi.com

In chemical biology, substituted benzamides are investigated for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory functions. researchgate.netnih.gov For instance, different substitution patterns have led to the development of compounds that act as inhibitors for enzymes like cyclooxygenase (COX), poly(ADP-ribose) polymerase-1 (PARP-1), and various kinases, which are important targets in cancer therapy. researchgate.netnih.govnih.govnih.gov The versatility of the benzamide core enables its incorporation into complex molecular architectures, leading to novel therapeutic candidates. acs.org

Rationale for Investigating 3-chloro-N-(3-methoxyphenyl)benzamide within the Benzamide Class

The specific investigation of this compound is driven by the systematic approach of medicinal chemistry to explore how subtle structural modifications impact molecular properties. The rationale is built upon understanding the contribution of each component of the molecule: the benzamide core, the chloro substituent, and the methoxy (B1213986) substituent.

The placement of a chlorine atom at the meta-position (position 3) of the benzoyl ring and a methoxy group at the meta-position of the N-phenyl ring creates a unique electronic and conformational profile. The study of such specific isomers is crucial for building a comprehensive understanding of structure-activity relationships within the benzamide class. Research on closely related isomers, such as 4-chloro-N-(3-methoxyphenyl)benzamide and 3-chloro-N-(3-methylphenyl)benzamide, has revealed significant differences in their three-dimensional structures, particularly the dihedral angles between the two aromatic rings. nih.govresearchgate.net For example, in 3-chloro-N-(3-methylphenyl)benzamide, the two aromatic rings have a dihedral angle of 77.4(1)°, whereas the two independent molecules of 4-chloro-N-(3-methoxyphenyl)benzamide in the crystal structure show much smaller dihedral angles of 11.92(6)° and 12.80(7)°. nih.govresearchgate.net These structural variations, arising from minor changes in substituent position, can profoundly affect how a molecule packs in a crystal and interacts with a biological target. Therefore, synthesizing and characterizing this compound is a logical step to systematically map the structural and potential functional landscape of disubstituted benzanilides.

Scope and Objectives of Academic Research on the Compound

Academic research focused on this compound would typically encompass several key objectives:

Synthesis and Optimization: A primary goal would be to establish an efficient and scalable synthesis protocol. A common method involves the acylation of 3-methoxyaniline with 3-chlorobenzoyl chloride. nih.gov Research would aim to optimize reaction conditions, such as solvent and temperature, and purification techniques like recrystallization to achieve high purity and yield.

Structural Characterization: A crucial objective is the unambiguous determination of the compound's molecular structure. This involves a suite of analytical techniques:

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) in the solid state. nih.govresearchgate.net This data provides insight into the molecule's conformation and crystal packing.

NMR Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the chemical environment of the hydrogen and carbon atoms in solution.

IR Spectroscopy: To identify characteristic functional groups, particularly the N-H and C=O stretching vibrations of the amide group.

Screening for Biological Activity: Drawing from the known biological profiles of other substituted benzamides, the compound would likely be screened against a panel of biological targets. researchgate.net Research could explore its potential as an inhibitor of enzymes implicated in diseases like cancer or inflammation, or as an antimicrobial agent. researchgate.netnih.govnih.gov

The following table presents crystallographic data for two closely related isomers, illustrating the type of information that would be a key objective of research on this compound.

| Parameter | 3-chloro-N-(3-methylphenyl)benzamide researchgate.net | 4-chloro-N-(3-methoxyphenyl)benzamide nih.gov |

| Molecular Formula | C₁₄H₁₂ClNO | C₁₄H₁₂ClNO₂ |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbcn | P2₁2₁2₁ |

| Dihedral Angle Between Rings | 77.4 (1)° | 11.92 (6)° and 12.80 (7)° |

| Key Intermolecular Interaction | N—H···O hydrogen bonds | N—H···O and C—H···O hydrogen bonds |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(3-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-18-13-7-3-6-12(9-13)16-14(17)10-4-2-5-11(15)8-10/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBOHALIYVGSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Chloro N 3 Methoxyphenyl Benzamide and Its Derivatives

Amide Bond Formation Strategies for the Benzamide (B126) Backbone

The construction of the central benzamide scaffold is a critical step in the synthesis of 3-chloro-N-(3-methoxyphenyl)benzamide. This is typically achieved by forming an amide linkage between a benzoic acid derivative and an aniline (B41778) derivative.

Direct Condensation Approaches with Benzoic Acids and Amines

Direct condensation of a carboxylic acid and an amine is a straightforward method for amide bond formation. This approach is considered environmentally benign as it minimizes waste. organic-chemistry.org The reaction can be carried out under thermal conditions, often in a suitable solvent like toluene (B28343). acs.org Hydrothermal conditions have also been shown to facilitate the direct condensation of amines and carboxylic acids, yielding amides in high percentages. acs.orgresearchgate.net The reaction mechanism is believed to involve the acylation of the amine by the carboxylic acid. acs.orgresearchgate.net It's noteworthy that the reaction is sensitive to pH, with amide formation being inhibited in highly acidic or basic solutions. acs.orgresearchgate.net

Various catalytic systems have been developed to promote direct amidation under milder conditions. Boron-based reagents, such as boronic acids, have proven effective, although they often require anhydrous conditions and the removal of water. acs.org Metal-based catalysts, including those based on titanium and zirconium, are also employed. acs.orgnih.gov For instance, titanium tetrachloride (TiCl4) can mediate the direct condensation of a wide range of carboxylic acids and amines in pyridine (B92270) at elevated temperatures, providing good to excellent yields of the corresponding amides. nih.gov

Utilization of Acyl Chlorides in Amide Synthesis (e.g., 4-chlorobenzoyl chloride with 3-methoxyaniline)

A widely used and efficient method for amide synthesis involves the reaction of an acyl chloride with an amine. researchgate.net This method is particularly useful due to the high reactivity of acyl chlorides. researchgate.net For instance, the synthesis of 4-chloro-N-(3-methoxyphenyl)benzamide can be achieved by reacting 4-chlorobenzoyl chloride with 3-methoxyaniline. nih.gov The reaction is typically performed in a solvent like chloroform (B151607) under reflux and in a nitrogen atmosphere. nih.gov The workup procedure often involves washing with an acidic solution to remove unreacted amine, followed by a basic wash to neutralize any remaining acid. nih.gov

The reaction of acyl chlorides with amines is a versatile method applicable to a wide range of substrates, including primary and secondary amines, and various aliphatic and aromatic acyl chlorides. researchgate.nethud.ac.uk The presence of a base, such as triethylamine, is often required to neutralize the hydrochloric acid generated during the reaction. hud.ac.uk

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| 4-chlorobenzoyl chloride, 3-methoxyaniline | Chloroform, reflux | 4-chloro-N-(3-methoxyphenyl)benzamide | 81% | nih.gov |

| 4-fluorobenzoyl chloride, aniline | Triethylamine, Cyrene™ | 4-fluoro-N-phenylbenzamide | Good | hud.ac.uk |

| Nitrobenzene, benzoyl chloride | Iron dust, water | N-phenyl benzamide | 88% | rsc.org |

Advanced Coupling Reactions

Modern organic synthesis has seen the development of advanced coupling reactions that offer mild and efficient routes to amides. While specific examples utilizing Lewis acidic ionic liquids under ultrasonic irradiation for the synthesis of this compound are not prevalent in the provided search results, the general principles of such methods are well-established for amide bond formation. These advanced techniques often aim to overcome the limitations of traditional methods, such as the need for harsh reaction conditions or the generation of stoichiometric byproducts.

Introduction of Chloro and Methoxy (B1213986) Substituents

The specific placement of the chloro and methoxy groups on the benzamide structure is crucial for the identity and properties of this compound. These substituents are typically introduced either on the starting materials (benzoic acid and aniline) or through post-amidation modification.

Regioselective Halogenation Techniques for Benzoyl Moieties

The introduction of a chlorine atom at a specific position on the benzoyl ring requires regioselective halogenation techniques. Benzylic halogenation, which occurs at the carbon adjacent to an aromatic ring, proceeds via a free-radical mechanism and is often initiated by heat, light, or a radical initiator. jove.comjove.comnumberanalytics.com The high regioselectivity is due to the resonance stabilization of the benzylic radical intermediate. jove.comjove.com For example, the chlorination of toluene can lead to benzylic chlorination. jove.comjove.com

For the synthesis of 3-chlorobenzoyl chloride, the starting material would be 3-chlorobenzoic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation, often achieved using reagents like thionyl chloride (SOCl₂). quora.com The regioselective halogenation of substituted benzenes can also be achieved using reagents like benzeneseleninyl chloride in the presence of an aluminum halide. amanote.com Furthermore, Lewis base-catalyzed bromochlorination of alkenes, alkynes, and dienes using thionyl chloride has been reported, showcasing advanced methods for controlled halogenation. acs.org

Ethereal Linkage Formation for Methoxy Substitution

The methoxy group (-OCH₃) is an ether linkage on the aromatic ring. wikipedia.org The synthesis of methoxy-substituted anilines, such as 3-methoxyaniline, often starts from a precursor with a hydroxyl group that is subsequently methylated. wikipedia.org This etherification can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.

Alternatively, the methoxy group can be introduced through the methoxylation of aryl halides, a reaction that can be catalyzed by metals. wikipedia.org Copper-catalyzed methoxylation of aryl halides using a suitable methoxy source has been developed as a method to form aryl methoxy ethers. google.com Another approach involves the nucleophilic substitution of a halogen on an aromatic ring with a methoxide (B1231860) anion, a reaction that can be facilitated by the formation of a chromium tricarbonyl complex. clockss.org

Synthetic Routes to Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is crucial for developing new compounds with potentially enhanced biological activities. This involves the formation of the core amide bond and the introduction of various substituents on both the benzoyl and the N-aryl moieties.

Synthesis of Related N-(Aryl)benzamide Derivatives

The formation of the amide bond in N-(aryl)benzamides is a cornerstone of organic synthesis, with numerous established and novel methods available. acs.org Conventional approaches typically involve the coupling of a carboxylic acid derivative, such as an acid chloride or anhydride, with an aniline. acs.orgmdpi.com This can also be achieved by the direct condensation of a carboxylic acid and an aniline using coupling reagents. acs.orgmdpi.com

More contemporary and diverse strategies have been developed to enhance efficiency and environmental compatibility. acs.org These include:

The reaction of thioacids with aryl azides, isocyanates, or nitroarenes. acs.org

Coupling reactions of aryl halides with amides or nitriles. acs.org

Catalytic methods, such as the palladium-catalyzed carbonylation of diazo compounds, which can generate ketenes as reactive intermediates for subsequent reactions. organic-chemistry.org

The use of hypervalent iodine reagents to mediate an aza-Hofmann-type rearrangement of amidines, which can be prepared from nitriles. mdpi.com

An umpolung amide synthesis (UmAS) approach, which involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines in the presence of a simple Brønsted base. nih.gov

A series of N-aryl-N-(2-oxo-2-arylethyl) benzamides have been synthesized, and their subsequent reaction with Woollins' reagent led to the formation of N-aryl-N-(arylenethyl) benzoselenoamides. nih.gov Another approach involves the reaction of substituted benzoic acids with cyclic amines like piperidine, morpholine, or pyrrolidine (B122466) to yield benzamide derivatives. nih.gov Furthermore, benzamide-based 5-aminopyrazoles can be synthesized from benzoyl isothiocyanate and malononitrile, followed by alkylation and reaction with hydrazine (B178648). acs.org

The synthesis of N-substituted benzamides and thiobenzamides can also be achieved from N-aryl-N'-benzoylthioureas under solvent-free conditions using an iodine-alumina catalyst. researchgate.net The electronic nature of substituents on the aryl group of the thiourea (B124793) influences the product distribution, with electron-donating groups favoring the formation of the benzamide. researchgate.net

A variety of synthetic routes to N-(Aryl)benzamide derivatives are summarized in the table below.

| Starting Materials | Reagents and Conditions | Product Type |

| Carboxylic acid chlorides/anhydrides and anilines | Base | N-(Aryl)benzamide |

| Carboxylic acids and anilines | Coupling reagents | N-(Aryl)benzamide |

| Thioacids and aryl azides | Base or metal catalysts | N-(Aryl)benzamide |

| Aryl halides and amides/nitriles | Metal catalysts | N-(Aryl)benzamide |

| Amidines | Hypervalent iodine reagents (e.g., PhINTs) | N-(Aryl)benzamide |

| α-Fluoronitroalkanes and N-aryl hydroxylamines | Brønsted base (e.g., Cs₂CO₃) | N-(Aryl)benzamide |

| N-Aryl-N'-benzoylthioureas | Iodine-alumina, microwave irradiation | N-Substituted benzamides and thiobenzamides |

| Benzoyl isothiocyanate, malononitrile, and alkyl halide | KOH-EtOH, then hydrazine hydrate | Benzamide-based 5-aminopyrazoles |

Exploration of Diverse Substitution Patterns for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of more potent and selective therapeutic agents. For benzamide derivatives, SAR investigations have revealed that the nature and position of substituents on the aromatic rings significantly influence their biological activity. nih.govresearchgate.net

In a study of benzamide and picolinamide (B142947) derivatives as potential acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, it was found that the substitution pattern of a dimethylamine (B145610) side chain had a marked effect on inhibitory activity and selectivity. nih.govresearchgate.net Specifically, derivatives with a para-substituted dimethylamine side chain exhibited more potent inhibition of AChE and higher selectivity over BChE compared to their meta- or ortho-substituted counterparts. nih.gov The research also suggested that picolinamide derivatives were generally more potent AChE inhibitors than the corresponding benzamide derivatives. nih.govresearchgate.net

The general synthetic scheme for these derivatives involved reacting a substituted aminophenol with either benzoyl chloride or picolinoyl chloride, followed by the introduction of the dimethylamine side chain via reaction with chloroethyldimethylamine. nih.gov

Key findings from SAR studies of benzamide and picolinamide derivatives are highlighted below.

| Compound Class | Substitution Pattern | Biological Activity Observation |

| Benzamide/Picolinamide | Para-substituted dimethylamine side chain | More potent and selective inhibition of AChE over BChE compared to meta- or ortho-isomers. nih.gov |

| Picolinamide vs. Benzamide | - | Picolinamide derivatives showed stronger AChE inhibitory activity than benzamide derivatives. nih.govresearchgate.net |

These studies underscore the importance of systematic modifications to the benzamide scaffold to probe the SAR and optimize the desired biological activity.

Multi-component Reactions and Cycloaddition Strategies in Benzamide Derivative Synthesis (e.g., Staudinger ketene-imine cycloaddition for azetidinone derivatives)

Multi-component reactions (MCRs), where three or more reactants combine in a single step, offer significant advantages in terms of synthetic efficiency and the rapid generation of molecular diversity. researchgate.net These reactions are powerful tools for creating complex molecules and libraries of compounds for drug discovery. researchgate.netyoutube.com

One of the most significant cycloaddition reactions in this context is the Staudinger ketene-imine cycloaddition, discovered by Hermann Staudinger in 1907. wikipedia.org This [2+2] cycloaddition reaction between a ketene (B1206846) and an imine is a highly versatile method for the synthesis of β-lactams (2-azetidinones). wikipedia.orgmdpi.comresearchgate.net Ketenes are often generated in situ from acyl chlorides using a tertiary amine. mdpi.com

The Staudinger reaction mechanism involves the nucleophilic attack of the imine on the ketene, forming a zwitterionic intermediate that subsequently undergoes ring closure to yield the β-lactam. organic-chemistry.org The stereochemical outcome (cis or trans) of the reaction is influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org

This strategy has been employed to create a wide array of monocyclic and polycyclic β-lactam derivatives. For instance, a sequential approach involving the Staudinger ketene-imine cycloaddition followed by a ring-closing metathesis (RCM) has been used to synthesize novel macrocyclic bis-azetidinones. rsc.org In this process, the cycloaddition of o-allyloxyphenoxyketene with bis-imines yields bis-o-allyloxyphenoxyazetidinones, which then undergo RCM to form the macrocyclic structures. rsc.org

MCRs are not limited to cycloadditions. For example, a palladium(0)-catalyzed three-component reaction of β-CF3-1,3-enynamides, aryl halides, and amides has been developed to synthesize fluorinated 3-pyrroline (B95000) aminals through a cascade hydroamidation/Heck/Tsuji–Trost process. acs.org

| Reaction Type | Reactants | Key Intermediate/Product |

| Staudinger Ketene-Imine Cycloaddition | Ketene (from acyl chloride + base) and Imine | β-Lactam (2-Azetidinone). wikipedia.orgmdpi.comresearchgate.net |

| Sequential Staudinger Cycloaddition/RCM | o-Allyloxyphenoxyketene and Bis-imines | Macrocyclic bis-azetidinones. rsc.org |

| Pd(0)-Catalyzed Three-Component Reaction | β-CF3-1,3-enynamide, Aryl halide, and Amide | Fluorinated 3-pyrroline aminal. acs.org |

Spectroscopic and Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy is fundamental to molecular characterization, with each technique offering unique insights into the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-chloro-N-(3-methoxyphenyl)benzamide, one would expect to observe distinct signals for the amide proton (N-H), the methoxy (B1213986) group protons (-OCH₃), and the aromatic protons on both the chlorobenzoyl and methoxyphenyl rings. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would allow for the precise assignment of each proton to its position on the aromatic rings.

¹³C NMR: This method detects the carbon atoms in the molecule, providing information on the number of unique carbon environments. Key signals would include the carbonyl carbon (C=O) of the amide, the methoxy carbon (-OCH₃), and the various aromatic carbons. The chemical shifts of the carbons bonded to chlorine and the methoxy group would be particularly diagnostic.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic absorption bands would be expected for:

N-H Stretch: A sharp peak typically in the region of 3300-3500 cm⁻¹, indicative of the secondary amide.

C=O Stretch (Amide I band): A strong absorption, usually found between 1650 and 1680 cm⁻¹, confirming the presence of the amide carbonyl group.

Aromatic C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: A distinct band for the aryl ether of the methoxy group.

C-Cl Stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.

Molecular Ion Peak ([M]⁺): The spectrum would show a molecular ion peak corresponding to the exact mass of the molecule (C₁₄H₁₂ClNO₂). The presence of a chlorine atom would be confirmed by an isotopic pattern, with a second peak ([M+2]⁺) approximately one-third the intensity of the main molecular ion peak.

Fragmentation: Common fragmentation pathways for benzamides include the cleavage of the amide bond, which would likely produce characteristic fragments such as the 3-chlorobenzoyl cation and fragments related to the 3-methoxyphenylamine portion.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks (N—H···O, C—H···O)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, key interactions would include:

N—H···O Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, and the carbonyl oxygen (C=O) is an excellent acceptor. In the crystal structures of most secondary benzamides, this interaction is a primary organizing force, often linking molecules into chains or dimers.

C—H···O Interactions: Weaker C—H···O hydrogen bonds, where aromatic or methoxy C-H groups act as donors to the carbonyl oxygen, can also play a significant role in stabilizing the three-dimensional crystal lattice.

Conformational Analysis and Dihedral Angle Determination of Aromatic Rings

The three-dimensional arrangement of the aromatic rings in benzanilide (B160483) derivatives is a critical factor influencing their crystal packing and biological activity. The conformation is primarily defined by the dihedral angle between the two aromatic rings. This angle is determined by a combination of steric and electronic effects of the substituents on the rings, as well as intermolecular interactions in the solid state. The conformational analysis of this compound can be understood through the examination of its molecular structure and comparison with closely related analogues that have been characterized by X-ray crystallography.

A notable example is the structural analysis of 4-chloro-N-(3-methoxyphenyl)benzamide , an isomer of the title compound. nih.goviucr.org In the crystal structure of this molecule, there are two independent molecules in the asymmetric unit. nih.goviucr.org Both molecules adopt a nearly planar conformation, with the dihedral angles between the two benzene (B151609) rings being 11.92 (6)° and 12.80 (7)°. nih.goviucr.org This planarity is stabilized by N—H⋯O hydrogen bonds that link the molecules into chains. nih.goviucr.org

In contrast, the crystal structure of 3-chloro-N-(3-methylphenyl)benzamide , where a methyl group replaces the methoxy group on the aniline (B41778) ring, reveals a significantly different conformation. researchgate.net In this compound, the dihedral angle between the two aromatic rings is a much larger 77.4 (1)°. researchgate.net This pronounced twist is attributed to the steric influence of the meta-substituted methyl group. researchgate.netuni.lu

The conformational flexibility of benzanilides is further highlighted in a study of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide. iucr.org Density Functional Theory (DFT) calculations for these molecules in isolation predicted dihedral angles of around 30°, whereas the experimentally determined angles in the crystal structures were approximately 60° and 67.4 (1)° respectively. iucr.org This discrepancy underscores the significant role of intermolecular forces, such as hydrogen bonding and π-stacking, in determining the final solid-state conformation. iucr.org

Based on these findings from related compounds, it can be inferred that the conformation of this compound is a delicate balance between the electronic effects of the chloro and methoxy substituents and the steric demands that favor a non-planar arrangement. The presence of the methoxy group at the meta-position of the aniline ring, similar to the methyl group in 3-chloro-N-(3-methylphenyl)benzamide, might suggest a larger dihedral angle than that observed for the 4-chloro isomer. However, the precise determination of this angle for this compound would necessitate its own dedicated crystallographic or computational study.

The following table summarizes the dihedral angles observed in these related benzanilide structures:

| Compound Name | Dihedral Angle Between Aromatic Rings (°) | Reference |

| 4-chloro-N-(3-methoxyphenyl)benzamide | 11.92 (6) and 12.80 (7) | nih.goviucr.org |

| 3-chloro-N-(3-methylphenyl)benzamide | 77.4 (1) | researchgate.net |

| N-(4-methoxyphenyl)benzamide | 67.4 (1) | iucr.org |

Reactivity and Chemical Transformation Studies of 3 Chloro N 3 Methoxyphenyl Benzamide

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on 3-chloro-N-(3-methoxyphenyl)benzamide can occur on either of its two aromatic rings. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents. libretexts.orgmasterorganicchemistry.com Aromatic rings react with strong electrophiles, a process that typically involves two steps: the addition of the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by the elimination of a proton to restore aromaticity. nih.gov

The reactivity of the two aromatic rings towards electrophiles is significantly different. The benzoyl ring is deactivated due to the electron-withdrawing nature of the carbonyl group and the chloro substituent. Conversely, the aniline (B41778) ring is activated by the electron-donating methoxy (B1213986) group, despite the deactivating effect of the amide linkage. acs.orgprepchem.com

Directing Effects of Substituents:

| Ring | Substituent | Effect on Reactivity | Directing Effect |

| Benzoyl | -CO-NH- (Amide) | Deactivating | meta-directing |

| -Cl (Chloro) | Deactivating | ortho, para-directing | |

| Aniline | -NH-CO- (Amide) | Deactivating | ortho, para-directing |

| -OCH₃ (Methoxy) | Activating | ortho, para-directing |

This table summarizes the expected directing effects of the substituents on the two aromatic rings of this compound in electrophilic aromatic substitution reactions.

Given these competing effects, electrophilic substitution is predicted to occur preferentially on the more activated aniline ring. The powerful ortho, para-directing influence of the methoxy group will likely dominate, directing incoming electrophiles to the positions ortho and para to it. acs.org However, the amide group's ortho, para-directing effect will also influence the final product distribution.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. slideshare.net For benzanilides, nitration can occur on either ring depending on the reaction conditions and the nature of the substituents. researchgate.net

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) typically requires a Lewis acid catalyst like FeBr₃ or AlCl₃. rsc.orgjru.edu.in Palladium-catalyzed methods have also been developed for the ortho-selective halogenation of anilides. nih.gov

Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of an aromatic ring. sciensage.infotandfonline.com Friedel-Crafts acylation of anilides can occur, though the presence of deactivating groups may necessitate harsher reaction conditions. researchgate.net

Nucleophilic Attack on the Amide Carbonyl

The amide carbonyl carbon in this compound is electrophilic and susceptible to attack by nucleophiles. However, amides are generally less reactive towards nucleophilic acyl substitution than other carboxylic acid derivatives like esters or acid chlorides due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. researchgate.net

Hydrolysis:

Amide hydrolysis, the cleavage of the amide bond by water, can be achieved under either acidic or basic conditions, typically requiring heat. nih.govrsc.org

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, facilitating the attack of water. The final products are 3-chlorobenzoic acid and 3-methoxyanilinium chloride. rsc.org

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon. The reaction yields sodium 3-chlorobenzoate (B1228886) and 3-methoxyaniline. rsc.org

The electronic nature of the substituents on both aromatic rings can influence the rate of hydrolysis. Electron-withdrawing groups on the benzoyl ring can increase the electrophilicity of the carbonyl carbon, potentially accelerating the reaction. Conversely, electron-donating groups on the aniline ring make the amine a poorer leaving group, which could slow down the reaction. In some contexts, such as drug design, strategies are employed to mitigate amide hydrolysis, for instance, by increasing steric hindrance around the amide bond or by replacing the amide with a more stable isostere like a carbamate. masterorganicchemistry.com

Other Nucleophilic Transformations:

Aminolysis: The reaction of an amide with an amine to form a new amide is generally difficult due to the poor leaving group ability of the amide anion. However, under certain conditions, such as with catalysis by MnCl₂, the aminolysis of esters with anilines can be achieved. prepchem.com

Reaction with Organometallic Reagents: Strong nucleophiles like organolithium or Grignard reagents can attack the amide carbonyl. researchgate.net Depending on the reaction conditions and the structure of the amide, this can lead to the formation of ketones or alcohols. The reaction of amides with organometallic reagents can be complex, and the product distribution is influenced by the stability of the tetrahedral intermediate formed upon nucleophilic attack. researchgate.netacs.org

Oxidative and Reductive Transformations

The chemical structure of this compound offers sites for both oxidation and reduction, leading to a variety of potential products.

Oxidative Transformations:

Oxidation of the Amide/Aniline Moiety: The nitrogen atom and the aniline ring are susceptible to oxidation. The anodic oxidation of substituted benzanilides has been studied, and depending on the pH, can lead to the formation of species like N-benzoyl-p-benzoquinone imine or further hydrolysis products like p-benzoquinone and benzamide (B126). rsc.org The oxidation of benzanilide (B160483) with certain reagents like imidazolium (B1220033) fluorochromate has been reported to yield azobenzene (B91143). sciensage.info The oxidation of acetanilide (B955) and benzanilide by Cr(VI) has also been investigated, with azobenzene being a major product. researchgate.net

Hydroxylation of the Aromatic Rings: Palladium- or ruthenium-catalyzed C-H hydroxylation can introduce a hydroxyl group onto one of the aromatic rings. nih.govrsc.org The regioselectivity of this reaction can be controlled by the choice of the metal catalyst. rsc.org

Reductive Transformations:

Reduction of the Amide Carbonyl: The amide carbonyl group can be reduced to a methylene (B1212753) group (-CH₂-), converting the amide into a secondary amine. This transformation is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the expulsion of the oxygen atom. masterorganicchemistry.com This method is applicable to primary, secondary, and tertiary amides. wikipedia.org

Reduction to Aldehydes: Under specific conditions, tertiary amides can be reduced to aldehydes using reagents like 9-borabicyclononane (B1260311) (9-BBN). chemistrysteps.com

Transformations of Related Functional Groups:

While not a direct transformation of this compound itself, related synthetic strategies are noteworthy. For instance, the nitro group in nitro-substituted precursors can be reduced to an amino group, which can then be acylated to form the benzanilide. nih.gov Conversely, an amino group on a benzanilide can potentially be transformed into a nitro group, although this is a less common transformation for this class of compounds.

Coupling Reactions for Further Derivatization

The chloro substituent on the benzoyl ring of this compound serves as a handle for various cross-coupling reactions, enabling the synthesis of more complex derivatives. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a powerful tool for forming carbon-carbon bonds.

Other palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) or the Sonogashira coupling (for C-C triple bond formation), could also be envisioned for the derivatization of the chloro-substituted ring.

Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors such as pH, temperature, and light.

Hydrolytic Stability: As discussed in section 4.2, the amide bond is susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures. This represents a primary degradation pathway, leading to the formation of 3-chlorobenzoic acid and 3-methoxyaniline. The rate of hydrolysis will be dependent on the pH of the medium.

Photostability: Many aromatic compounds can undergo photochemical reactions upon exposure to light. While specific data for this compound is not available, related structures may be susceptible to photodegradation.

Thermal Stability: The compound is a solid at room temperature and is expected to be thermally stable under normal storage conditions. However, at elevated temperatures, in addition to hydrolysis, other degradation pathways may become accessible.

The presence of the methoxy group might also offer a site for metabolic degradation in biological systems, for example, through O-demethylation.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., DFT studies for molecular stability and electronic properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These studies provide detailed information about the electronic structure, molecular stability, and reactivity of 3-chloro-N-(3-methoxyphenyl)benzamide. By solving the Schrödinger equation for the molecule, DFT can determine optimized geometry, vibrational frequencies, and various electronic parameters.

Key electronic properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity. The molecular electrostatic potential (MEP) map is another valuable output, which illustrates the charge distribution across the molecule and helps identify regions susceptible to electrophilic or nucleophilic attack. For instance, the electronegative oxygen and chlorine atoms are expected to be regions of high negative potential.

Table 1: Representative Electronic Properties of this compound from Quantum Chemical Calculations Note: The following data is representative of typical values obtained for similar benzamide (B126) derivatives through DFT calculations and serves as an illustrative example.

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; indicates the ability to donate an electron. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; indicates the ability to accept an electron. | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; a measure of chemical reactivity and stability. | 5.3 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.5 D |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, with red indicating negative potential (e.g., around C=O) and blue indicating positive potential (e.g., around N-H). | N/A |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is vital in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of their interaction.

Benzamide derivatives have been extensively studied as allosteric activators of glucokinase (GK), a key enzyme in glucose homeostasis, making it an important target for type 2 diabetes treatment. nih.govnih.gov Docking simulations of this compound into the allosteric site of glucokinase can elucidate its binding mode. Studies on similar N-heteroaryl substituted benzamides have shown that the amide group is crucial for forming hydrogen bonds with key residues in the allosteric pocket, such as Arginine (Arg63). researchgate.net The two aromatic rings (the 3-chlorobenzoyl and the 3-methoxyphenyl (B12655295) groups) typically engage in hydrophobic interactions with other residues, anchoring the molecule within the site and inducing a conformational change that activates the enzyme. nih.govresearchgate.net

Table 2: Predicted Interactions of this compound with Glucokinase (GK) Allosteric Site Based on findings for analogous benzamide GK activators.

| Interacting Residue | Interaction Type | Moiety of Ligand Involved |

| Arg63 | Hydrogen Bond | Amide N-H and/or C=O |

| Tyr215 | π-π Stacking | Phenyl Ring |

| Val455 | Hydrophobic | Phenyl Ring |

| Met210 | Hydrophobic | Chloro/Methoxy (B1213986) Substituents |

The enoyl-acyl carrier protein (ACP) reductase, known as InhA, is an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov It is a well-established target for antitubercular drugs. Molecular docking can predict whether this compound can bind effectively to the InhA active site. Docking studies on other benzamide-based compounds have shown their potential to inhibit InhA. nih.govmdpi.com These simulations reveal specific interactions, such as hydrogen bonds with the NAD+ cofactor or key amino acid residues like Tyr158, and hydrophobic interactions within the substrate-binding pocket, which are critical for inhibitory activity. mdpi.com The binding energy, calculated as a docking score, provides an estimate of the binding affinity, with lower energy values suggesting a more stable ligand-protein complex. mdpi.com

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis explores the different spatial arrangements of the atoms in the molecule and their corresponding energy levels. The central amide bond and the single bonds connecting the aromatic rings allow for rotation, leading to various conformers.

Crystallographic studies of closely related compounds, such as 3-chloro-N-(3-methylphenyl)benzamide and 4-chloro-N-(3-methoxyphenyl)benzamide, provide valuable experimental data on solid-state conformations. nih.govnih.govresearchgate.net These studies reveal key structural parameters like the dihedral angle between the two benzene (B151609) rings, which indicates the degree of twist in the molecule. For example, in 3-chloro-N-(3-methylphenyl)benzamide, this angle was found to be 77.4°, indicating a significantly non-planar structure. nih.govresearchgate.net In contrast, the two independent molecules of 4-chloro-N-(3-methoxyphenyl)benzamide in its crystal structure are nearly planar, with dihedral angles of 11.92° and 12.80°. nih.gov Computational methods can be used to calculate the potential energy surface, mapping the energy of all possible conformations and identifying the most stable, low-energy states.

Table 3: Comparison of Dihedral Angles in Related Benzamide Structures

| Compound | Dihedral Angle Between Benzene Rings | Reference |

| 3-Chloro-N-(3-methylphenyl)benzamide | 77.4 (1)° | nih.govresearchgate.net |

| 4-Chloro-N-(3-methoxyphenyl)benzamide (Molecule A) | 11.92 (6)° | nih.gov |

| 4-Chloro-N-(3-methoxyphenyl)benzamide (Molecule B) | 12.80 (7)° | nih.gov |

| 3-Chloro-N-(2-methylphenyl)benzamide | 3.48 (5)° | nih.gov |

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties for Drug Discovery Research

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic and safety profiles of a potential drug candidate. In silico ADMET prediction models use the chemical structure of a compound to estimate its properties related to absorption, distribution, metabolism, excretion, and toxicity. This approach helps to identify and eliminate compounds with poor ADMET profiles early on, saving time and resources. nih.gov

For this compound, these predictive models can estimate parameters such as oral bioavailability, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential for toxicity. These predictions are often based on established rules, such as Lipinski's rule of five, which assesses the drug-likeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Table 4: Illustrative In Silico ADMET Predictions for this compound Note: These are representative values based on computational models for similar compounds.

| ADMET Parameter | Predicted Property/Value | Implication for Drug Discovery |

| Molecular Weight | 261.71 g/mol | Complies with Lipinski's Rule (<500) |

| logP (Lipophilicity) | ~3.4 | Good balance for permeability and solubility |

| H-Bond Donors | 1 | Complies with Lipinski's Rule (≤5) |

| H-Bond Acceptors | 2 | Complies with Lipinski's Rule (≤10) |

| Aqueous Solubility | Low to Moderate | May require formulation optimization |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be permeable | Potential for CNS activity |

| CYP2D6 Inhibition | Possible | Potential for drug-drug interactions |

| Hepatotoxicity | Low risk predicted | Favorable safety profile |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing a set of benzamide analogues with known activities (e.g., as glucokinase activators), a QSAR model can be developed. nih.gov

This model identifies key molecular descriptors (physicochemical, electronic, or steric properties) that are correlated with the activity. Once a statistically robust QSAR model is established, it can be used to predict the activity of new, unsynthesized benzamide analogues. This predictive power allows for the rational design of more potent and selective compounds, guiding synthetic efforts toward the most promising candidates and accelerating the drug discovery process. For a series of benzamide derivatives, a QSAR model could reveal, for example, that a certain level of lipophilicity and the presence of an electron-withdrawing group at a specific position are critical for maximizing biological activity.

Investigation of Biological Interactions and Mechanistic Pathways of Benzamide Derivatives

Enzymatic Inhibition Studies and Kinetic Analysis

Benzamide (B126) derivatives have been extensively studied for their capacity to modulate the activity of various key enzymes involved in physiological and pathological processes. The following subsections detail the research findings concerning their inhibitory or activatory effects on several important enzyme systems.

Benzamide derivatives have emerged as a significant class of cholinesterase inhibitors, which are crucial for the management of neurodegenerative diseases like Alzheimer's disease. nih.govresearchgate.net These compounds target acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

A study involving 18 new benzamide, nicotinamide, and cinnamamide derivatives revealed potent inhibitory activities. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 10.66 to 83.03 nM against AChE and 32.74 to 66.68 nM against BuChE. proquest.com In another investigation, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) demonstrated high activity against AChE with an IC50 value of 0.056 µM. nih.gov

Furthermore, a series of N-benzyl benzamide derivatives has been identified as highly potent and selective inhibitors of BuChE, with IC50 values ranging from picomolar to nanomolar. acs.orgnih.govacs.org Notably, compounds designated as S11-1014 and S11-1033 exhibited exceptionally strong inhibitory effects on human BuChE, with IC50 values of 0.08 nM and 0.039 nM, respectively. acs.org

Kinetic analysis of a specific benzamide derivative, compound 7f, indicated a mixed-type inhibition mechanism against AChE. This suggests that the compound can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, thereby interfering with substrate binding and product release. researchgate.net Molecular docking studies have further elucidated these interactions, showing π-π stacking interactions between the benzamide derivatives and aromatic residues like tryptophan (Trp84) within the active site gorge of the cholinesterase enzymes. proquest.com

Table 1: Cholinesterase Inhibitory Activity of Selected Benzamide Derivatives

| Compound/Derivative Series | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 18 New Benzamide Derivatives | Acetylcholinesterase (AChE) | 10.66–83.03 nM | proquest.com |

| 18 New Benzamide Derivatives | Butyrylcholinesterase (BuChE) | 32.74–66.68 nM | proquest.com |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | 0.056 µM | nih.gov |

| N-Benzyl Benzamide (S11-1014) | Butyrylcholinesterase (hBChE) | 0.08 nM | acs.org |

| N-Benzyl Benzamide (S11-1033) | Butyrylcholinesterase (hBChE) | 0.039 nM | acs.org |

Benzamide derivatives, particularly those incorporating sulfonamide moieties, are recognized as effective inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological processes.

A series of benzamides with 4-sulfamoyl groups demonstrated potent inhibition of several hCA isoforms. While human carbonic anhydrase I (hCA I) was moderately sensitive with inhibition constants (Ki) ranging from 5.3 to 334 nM, human carbonic anhydrase II (hCA II) was strongly inhibited, with Ki values in the low nanomolar range of 1.9 to 7.0 nM. nih.gov Another study focusing on benzamide sulfonamide derivatives reported IC50 values between 0.09 and 0.58 µM against hCA-II. researchgate.netcolab.ws

The mechanism of inhibition involves the sulfonamide group coordinating to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion that is crucial for the catalytic activity. researchgate.net The benzamide portion of the molecule extends into the active site cavity, forming additional interactions that contribute to the binding affinity and isoform selectivity.

Table 2: Carbonic Anhydrase Inhibitory Activity of Benzamide Sulfonamide Derivatives

| Derivative Series | Target Enzyme | Inhibition Constant (Ki / IC50) | Reference |

|---|---|---|---|

| Benzamide-4-sulfonamides | hCA I | 5.3–334 nM (Ki) | nih.gov |

| Benzamide-4-sulfonamides | hCA II | 1.9–7.0 nM (Ki) | nih.gov |

| Benzamide Sulfonamides | hCA II | 0.09–0.58 µM (IC50) | researchgate.netresearchgate.net |

| Imidazoline-incorporated sulphonamides | hCA I | 324.5–1375.4 nM (Ki) | nih.gov |

In contrast to inhibition, certain benzamide derivatives function as activators of glucokinase (GK), a key enzyme in glucose metabolism primarily found in pancreatic β-cells and liver hepatocytes. nih.govnih.gov GK activators are being explored as potential therapeutic agents for type 2 diabetes mellitus.

These compounds act as allosteric activators, meaning they bind to a site on the enzyme distinct from the glucose-binding site. nih.gov This binding event induces a conformational change in the GK enzyme, increasing its affinity for glucose and enhancing the rate of glucose phosphorylation to glucose-6-phosphate. nih.govnih.gov This dual mechanism of action leads to lower blood glucose levels in the liver and increased insulin secretion from pancreatic β-cells. nih.gov

One study identified a potent benzamide-based glucokinase activator, 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide (compound 19e), with a half-maximal effective concentration (EC50) of 315 nM. nih.gov Another series of benzamide derivatives was found to possess dual activity, inhibiting glycogen phosphorylase while activating glucokinase; compound 13h from this series activated GK with an EC50 of 1.87 μM. elsevierpure.com Molecular docking studies have helped to visualize these interactions, showing hydrogen bond formation between the benzamide derivatives and residues such as Arginine 63 (Arg63) in the allosteric site of the GK protein. nih.gov

Table 3: Glucokinase Activation by Benzamide Derivatives

| Compound/Derivative | Activation (EC50) | Reference |

|---|---|---|

| Compound 19e | 315 nM | nih.gov |

P-glycoprotein (P-gp) is a transmembrane efflux pump that plays a critical role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell. tg.org.auumkc.edu Certain benzamide derivatives have been shown to inhibit this efflux, thereby sensitizing resistant cancer cells to treatment.

A notable example is the compound 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide (C-4). Studies on P-gp overexpressing cancer cells (KBV20C) demonstrated that C-4 could reverse the MDR phenotype. nih.gov The mechanism of action is the reversible inhibition of P-gp's transport function. nih.govscbt.com Treatment with C-4 significantly increased the intracellular accumulation of fluorescent P-gp substrates like rhodamine 123, as well as chemotherapeutic agents such as paclitaxel and vincristine. This increased drug retention leads to enhanced cytotoxicity and apoptosis in the resistant cells. nih.gov

Importantly, the inhibitory effect of C-4 on P-gp is not due to a decrease in the expression level of the protein itself. Instead, it directly interferes with the pump's ability to efflux drugs. nih.gov This direct, reversible inhibition makes such benzamide derivatives attractive candidates for development as chemosensitizing agents in cancer therapy.

Lipoxygenases (LOXs) are enzymes involved in the metabolism of arachidonic acid, leading to the production of inflammatory mediators like leukotrienes. rsc.org Inhibition of LOX is a key strategy for developing anti-inflammatory drugs. nih.gov

Research into sulfonamide derivatives, a class of compounds that can include a benzamide scaffold, has identified potent lipoxygenase inhibitors. A study on newly synthesized 4-(toluene-4-sulfonylamino)-benzoic acid derivatives showed that several compounds exhibited good lipoxygenase inhibitory activity, with IC50 values ranging from 15.8 ± 0.57 to 91.7 ± 0.61 μmol. nih.gov The structure-activity relationship indicated that N-alkylated products were generally more active than O-alkylated derivatives. nih.gov While direct studies on 3-chloro-N-(3-methoxyphenyl)benzamide are limited in this context, the inhibitory potential of the broader benzamide and benzoic acid class against lipoxygenase is well-documented. researchgate.netdergipark.org.tr

Table 4: Lipoxygenase Inhibitory Activity of Related Derivatives

| Derivative Series | IC50 Value | Reference |

|---|

Enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. It is a primary target for antitubercular drugs. A new class of benzamide-based compounds has been identified as potent inhibitors of InhA. researchgate.netmdpi.com

These inhibitors, such as N-benzyl-4-((heteroaryl)methyl) benzamides, operate through an unusual binding mode. researchgate.net Unlike some inhibitors that form stacking interactions with Phenylalanine 97 (Phe97), these benzamides interact with a pocket formed by Phenylalanine 41 (Phe41) and Arginine 43 (Arg43), leading to a Tyr158 'out' conformation. mdpi.com Structure-based design and in silico screening have been instrumental in developing these novel benzamide inhibitors. researchgate.netnih.gov Molecular simulations indicate that potent inhibitors form strong hydrogen bonds with key residues in the active site, such as Tyrosine 158 (Tyr158) and Threonine 196 (Thr196), as well as the NADH cofactor. nih.govnih.gov This targeted inhibition of a vital bacterial enzyme highlights the potential of benzamide derivatives in the development of new antituberculosis agents.

Table of Mentioned Compounds

| Compound Name | Abbreviation/Code |

|---|---|

| This compound | - |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | - |

| N-benzyl benzamide | S11-1014, S11-1033 |

| Acetylcholine | - |

| Tacrine | - |

| Donepezil | DPZ |

| Rivastigmine | - |

| Acetazolamide | AAZ |

| 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide | 19e |

| 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide | C-4 |

| Rhodamine 123 | - |

| Paclitaxel | - |

| Vincristine | - |

| 4-(toluene-4-sulfonylamino)-benzoic acid | - |

| Arachidonic acid | - |

| N-benzyl-4-((heteroaryl)methyl) benzamide | BHMB |

| Glucose | - |

| Glucose-6-phosphate | - |

| Quercetin | - |

| Verapamil | - |

| Methazolamide | MTZ |

| Dichlorophenamide | DCP |

| Dorzolamide | DRZ |

| Brinzolamide | BRZ |

| SLC-0111 | - |

| Sultopride | - |

| Diethyltoluamide | - |

| Tricalopride | - |

| Veralipride | - |

| Remoxipride | - |

| Entinostat | MS-275 |

Modulation of Cellular Pathways and Targets

The biological activities of this compound and related benzamide derivatives are multifaceted, involving interactions with various cellular pathways and molecular targets. Research into these compounds has revealed their potential to modulate inflammatory responses, induce programmed cell death in cancer cells, and interact with receptors in the nervous system.

Mechanisms of Action on Inflammatory Pathways (e.g., NLRP3 inflammasome inhibition in related compounds)

While direct studies on this compound's effect on the NLRP3 inflammasome are not extensively documented, research on structurally related benzamide derivatives provides significant insights into their anti-inflammatory potential through this pathway. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18. frontiersin.org Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. frontiersin.org

A notable example is the hydroxyl-sulfonamide analogue, 5-chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171), which has been identified as a novel and selective inhibitor of the NLRP3 inflammasome. nih.govnih.gov This compound was shown to dose-dependently inhibit the release of IL-1β from macrophages. nih.gov Further studies revealed that JC-171 interferes with the interaction between NLRP3 and ASC, a key step in inflammasome assembly. nih.gov The anti-inflammatory properties of such benzamide derivatives are thought to be linked to the sulfonyl and benzamide moieties within their structures. scispace.com

Another related compound, glyburide, a sulfonylurea drug containing a benzamide group, is also known to inhibit the NLRP3 inflammasome. frontiersin.orgscispace.com This suggests that the benzamide scaffold is a promising template for the development of novel NLRP3 inflammasome inhibitors. nih.gov

Induction of Apoptotic Pathways in Chemosensitization Research

Benzamide derivatives have been investigated for their ability to induce apoptosis, or programmed cell death, in cancer cells, particularly in the context of chemosensitization. This involves making cancer cells more susceptible to the cytotoxic effects of chemotherapy drugs.

One study focused on 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide (C-4), a compound that was shown to reverse multidrug resistance (MDR) in cancer cells overexpressing P-glycoprotein (P-gp). nih.gov Treatment with C-4 significantly increased the cytotoxicity of chemotherapeutic agents like paclitaxel and vincristine. nih.gov This was accompanied by an increase in apoptotic cell death. nih.gov The mechanism involves the reversible inhibition of the P-gp drug efflux pump, leading to increased intracellular accumulation of anticancer drugs. nih.gov

Another related compound, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB), demonstrated significant anti-tumor activities in prostate cancer cell lines. nih.gov This compound was found to induce apoptosis in a time-dependent manner and arrest the cell cycle in the G1-phase. nih.gov These findings highlight the potential of benzamide derivatives as agents that can modulate apoptotic pathways to enhance the efficacy of cancer chemotherapy.

Interaction with Opioid Receptors (e.g., Kappa Opioid Receptor ligands)

The benzamide scaffold is also a key feature in ligands designed to interact with opioid receptors, particularly the kappa opioid receptor (κOR). The κOR system is involved in a range of physiological processes, and its modulation is a target for treating conditions like pain, depression, and addiction. nih.gov

Research into N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, which are structurally related to some benzamide derivatives, has identified them as a class of opioid receptor antagonists. nih.gov For example, the compound 3-Chloro-N-[(2S)-1-[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-3-methylbutan-2-yl]-4-(3-methylphenoxy)benzamide was synthesized and evaluated for its κOR activity. nih.gov

Furthermore, akuammicine, an indole alkaloid with a structural component that can be mimicked by synthetic benzamides, is a selective agonist of the κOR. chemrxiv.org Studies on its derivatives have been conducted to establish structure-activity relationships for this unique class of κOR ligands. chemrxiv.org The long-term inhibition of κOR signaling is an area of active research, with studies identifying proteins like 14-3-3γ that mediate this process. nih.gov

Structure-Activity Relationship (SAR) Exploration in Biological Systems

The biological activity of benzamide derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecule affect its pharmacological properties, guiding the design of more potent and selective compounds.

Impact of Substituent Position and Nature on Biological Activity

The position and chemical nature of substituents on the benzamide scaffold have a profound impact on biological activity.

In the context of NLRP3 inflammasome inhibition, SAR studies on a series of benzenesulfonamide analogues revealed that the presence of a 2-methoxy and a 5-chloro group on the benzoyl ring were essential for inhibitory activity. scispace.com Altering the position of these substituents or removing them led to a significant decrease in potency. scispace.com

For antiplasmodial activity, a study on 2-phenoxybenzamides showed that the position of a substituent on the aniline (B41778) ring significantly influenced efficacy. mdpi.com A meta-substituted derivative showed only moderate activity, while its para-substituted counterpart was the most active compound tested. mdpi.com

In the development of inhibitors for vascular endothelial growth factor receptors (VEGFRs), which are important in cancer therapy, three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis has been employed. mdpi.com For a series of thieno-pyrimidine derivatives containing a benzamide moiety, the presence of a 4-chloro-3-(trifluoromethyl)phenyl group was found to be crucial for hydrophobic interactions with the target receptor. mdpi.com

The following table summarizes the impact of substituent variations on the biological activity of selected benzamide derivatives.

| Compound/Series | Target/Activity | Key Substituent(s) | Impact of Variation |

| Benzenesulfonamide Analogues | NLRP3 Inflammasome Inhibition | 2-OCH3 and 5-Cl on benzoyl ring | Positional change or removal significantly decreases activity scispace.com |

| 2-Phenoxybenzamides | Antiplasmodial Activity | Substituent on aniline ring | Para-substitution showed higher activity than meta-substitution mdpi.com |

| Thieno-pyrimidine Derivatives | VEGFR Inhibition | 4-chloro-3-(trifluoromethyl)phenyl group | Essential for hydrophobic interactions with the receptor mdpi.com |

Stereochemical Influence on Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the pharmacological efficacy of drugs. nih.govresearchgate.net Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significant differences in their biological activity, potency, and pharmacokinetic profiles. nih.govnih.gov

The interaction of a drug with its biological target, such as a receptor or enzyme, is often stereospecific. One enantiomer may bind with high affinity and elicit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects. nih.govnih.gov

In the context of κOR ligands, the stereochemistry of the molecule is crucial for its interaction with the receptor. For instance, the development of JDTic-like analogues as selective κOR antagonists involved careful consideration of the stereochemistry of the piperazine ring and its substituents to achieve high potency and selectivity. nih.gov While specific stereochemical studies on this compound were not found, the principles of stereochemistry are broadly applicable to the design and activity of benzamide derivatives targeting specific biological receptors. It is well-established that for many classes of drugs, a single enantiomer is responsible for the majority of the pharmacological activity. nih.gov

Advanced Applications and Future Research Directions

Utility of 3-chloro-N-(3-methoxyphenyl)benzamide as a Synthetic Intermediate in Complex Molecule Construction

The structure of this compound makes it a valuable intermediate in the synthesis of more complex organic molecules. The presence of the amide linkage, along with the chloro and methoxy (B1213986) functional groups, provides multiple reactive sites for further chemical transformations. Benzamides, in general, are widely used as intermediates in the creation of aromatic ligands and other biologically active compounds. researchgate.net

The synthesis of the parent compound and its analogs typically involves the reaction of a substituted benzoyl chloride with a corresponding aniline (B41778). For instance, 3-chloro-N-(4-methoxyphenyl)benzamide can be synthesized from 3-chlorobenzoyl chloride and 4-methoxyaniline. Similarly, the synthesis of 4-chloro-N-(3-methoxyphenyl)benzamide involves reacting 4-chlorobenzoyl chloride with 3-methoxyaniline in a solvent like chloroform (B151607). nih.gov These straightforward synthetic routes make benzamide (B126) scaffolds readily accessible for further elaboration.

New synthetic methodologies are continuously being developed to create diverse benzamide derivatives. For example, a three-step synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide has been reported, starting from 4,7-dichloroquinoline. mdpi.com This process involves N-oxidation, C-H amide formation, and a nucleophilic aromatic substitution, showcasing the versatility of these intermediates in building complex heterocyclic systems. mdpi.com Another innovative approach involves a palladium-catalyzed hydroarylation of N-propargyl benzamides, offering a direct route to N-alkenyl benzamides. acs.org

Furthermore, benzamide-based compounds have been used to construct fused heterocyclic systems with significant biological activities. For instance, novel benzamide-based 5-aminopyrazoles have been synthesized and subsequently converted to pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[5,1-c] researchgate.netnih.govnih.govtriazine derivatives. nih.govacs.org These examples underscore the potential of this compound to serve as a starting material for a wide array of complex molecules with potential applications in medicinal chemistry and other areas.

Development of Novel Chemical Probes and Tools for Chemical Biology Research

Chemical probes are essential tools in chemical biology for understanding and manipulating protein function within a native cellular context. mskcc.org These small molecules are designed to interact with specific biological targets, allowing researchers to study their roles in cellular processes. mskcc.orgnih.gov The development of high-quality chemical probes is crucial for target validation in drug discovery. nih.gov

While specific research on this compound as a chemical probe is not extensively documented, the benzamide scaffold is a common feature in many biologically active molecules and, therefore, a promising starting point for probe development. The process of creating a chemical probe often involves modifying a known bioactive molecule. mskcc.org For example, a known inhibitor can be functionalized with a reporter tag, such as a fluorescent group or a biotin (B1667282) molecule, to enable visualization or affinity-based pulldown experiments. mskcc.org

The development of probes for challenging targets, such as the bromodomain-containing proteins BRD7 and BRD9, highlights the importance of novel chemical scaffolds. nih.gov Recently, several chemical ligands for these proteins have been developed, paving the way for a better understanding of their biological functions. nih.govmdpi.com Given that benzamide derivatives have shown a broad range of biological activities, it is plausible that this compound could be adapted into a chemical probe. nih.gov Its structure could be systematically modified to optimize binding affinity and selectivity for a particular protein of interest.

Exploration of Materials Science Applications (e.g., Non-Linear Optical materials from chalcone (B49325) derivatives)

Materials science is an area where organic molecules with specific electronic properties are of great interest. One such application is in the field of non-linear optics (NLO). NLO materials are capable of altering the properties of light that passes through them and have applications in technologies like frequency doubling and optical switching. jhuapl.edutcichemicals.com

Chalcones, which are α,β-unsaturated ketones, are a class of organic compounds known to exhibit NLO properties. nih.gov These molecules can be synthesized through the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) derivative. nih.gov Benzamide moieties have been incorporated into chalcone structures to create hybrid molecules with interesting biological and material properties. nih.govresearchgate.net For example, benzamide-chalcone hybrids have been synthesized and evaluated for their potential as c-Met kinase and COX-2 inhibitors. researchgate.net

The synthesis of chalcones from benzamide precursors suggests a potential materials science application for this compound. This compound could potentially be chemically modified to incorporate a chalcone moiety. The resulting molecule's NLO properties could then be investigated. The synthesis of novel chalcone derivatives is an active area of research, with methods like the Claisen-Schmidt condensation being widely used. eurjchem.com The resulting chalcone scaffolds, with their reactive functional groups, can be used as intermediates for new heterocyclic systems with applications in fluorescence and other areas. eurjchem.com The investigation of organic materials, such as benzimidazole (B57391) and various dyes, has shown promise for NLO applications, indicating a fertile ground for the exploration of new structures derived from benzamides. researchgate.netresearchgate.net

Future Directions in the Design and Synthesis of Novel Benzamide Scaffolds

The benzamide scaffold is a cornerstone in medicinal chemistry and drug discovery, and the design and synthesis of novel benzamide derivatives continue to be an active area of research. Future work will likely focus on developing more efficient and versatile synthetic methods to access a wider range of structurally diverse benzamides.

One promising direction is the use of catalytic C-H activation to directly functionalize the aromatic rings of benzamides. This approach avoids the need for pre-functionalized starting materials and allows for the introduction of new substituents in a more atom-economical manner. For example, palladium-catalyzed ortho-C-H arylation has been used to modify benzamide derivatives. acs.org

The development of one-pot synthesis procedures is another area of focus, aiming to streamline the synthesis of complex benzamides and reduce waste. nanobioletters.com Furthermore, the exploration of new reaction partners and catalysts will undoubtedly lead to the discovery of novel benzamide scaffolds with unique properties. For instance, the reaction of benzamide derivatives with different amines in the presence of a heterogeneous catalyst like aluminum oxide has been shown to be an effective method for transamidation. rsc.org

The design of new benzamide scaffolds will also be driven by the need for molecules with specific biological activities. By systematically varying the substituents on both the benzoyl and aniline rings of the benzamide core, researchers can create libraries of compounds for high-throughput screening against various biological targets. This strategy has been successfully employed in the discovery of new antioxidant and antiproliferative agents. nih.govacs.org

Integration of Computational and Experimental Approaches in Benzamide Research

The synergy between computational and experimental methods is becoming increasingly important in modern chemical research. In the context of benzamide chemistry, this integrated approach can accelerate the discovery and optimization of new compounds with desired properties.

Computational tools, such as Density Functional Theory (DFT), can be used to predict the molecular structures, electronic properties, and reactivity of benzamide derivatives. researchgate.net This information can help rationalize experimental observations and guide the design of new molecules. For example, computational analysis has been used to understand the antioxidant potential of amino-substituted benzamides, revealing the positive influence of electron-donating groups like methoxy on their activity. nih.govacs.org

Molecular docking studies are another powerful computational technique that can predict how a benzamide derivative might bind to a biological target, such as an enzyme or a receptor. nih.gov This information is invaluable for structure-based drug design and for understanding the mechanism of action of bioactive compounds. For instance, molecular docking has been used to study the interaction of benzamide-chalcone derivatives with EGFR and CDK2 kinases. nih.gov